molecular formula C20H18N2S B379704 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 5021-54-5

1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B379704
CAS No.: 5021-54-5
M. Wt: 318.4g/mol
InChI Key: HLWQBNRBZVVNMZ-UHFFFAOYSA-N
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Description

1,2-Diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a bicyclic heterocyclic compound featuring a tetrahydroquinazoline core with phenyl substituents at positions 1 and 2 and a thione group at position 4. The tetrahydroquinazoline scaffold is notable for its pharmacological relevance, including antitubercular and antimicrobial activities . The thione moiety enhances electronic delocalization and provides sites for hydrogen bonding, influencing reactivity and biological interactions .

Properties

IUPAC Name

1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQBNRBZVVNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353450
Record name AF-399/12447662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-54-5
Record name AF-399/12447662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2-Diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C20_{20}H18_{18}N2_2S
  • Molecular Weight : 318.43 g/mol
  • CAS Number : 5021-54-5

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors such as thiourea or urea with aromatic amines. For example, one method involves refluxing an appropriate diphenyl derivative with carbon disulfide in the presence of a base to yield the thione derivative .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial and fungal strains. In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant activity. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

In cancer research, this compound has shown cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results .

Study 1: Antimicrobial Evaluation

In a recent study published in PubMed, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

A study investigating the antioxidant capacity found that the compound effectively inhibited lipid peroxidation by 94% at a concentration of 50 µM. This suggests its utility in preventing oxidative damage in biological systems .

Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialSignificantDisruption of bacterial cell wall synthesis
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerateInhibition of COX and pro-inflammatory cytokines
CytotoxicityEffective against cancerInduction of apoptosis and cell cycle arrest

Scientific Research Applications

Case Studies

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their anticancer activity using the MTT assay against MDA-MB-231 cells. The results showed promising activity with certain derivatives demonstrating enhanced potency compared to standard treatments like paclitaxel .
  • Targeting TACE : Another investigation focused on novel analogues of quinazoline compounds aimed at inhibiting tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in tumor growth and metastasis. The study concluded that these compounds could serve as potential anticancer agents by effectively inhibiting TACE activity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research suggests that the presence of thione groups in quinazoline derivatives contributes to their ability to inhibit microbial growth.

Case Studies

  • Antimicrobial Screening : A series of new derivatives were synthesized and screened for antimicrobial activity against various pathogens. Among the tested compounds, some exhibited significant inhibition against bacteria such as Mycobacterium smegmatis, indicating potential for development as antimicrobial agents .
  • Structure-Activity Relationship : Studies have indicated that structural modifications can lead to enhanced antimicrobial efficacy. For instance, the introduction of different substituents on the quinazoline ring has been linked to improved activity against specific bacterial strains .

Summary of Findings

Application AreaKey FindingsReferences
AnticancerSignificant activity against MDA-MB-231 cell line; potential inhibitors of TACE
AntimicrobialEffective against Mycobacterium smegmatis; structure modifications enhance efficacy

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues in the Tetrahydroquinazoline Family

4-Phenyl-5,6,7,8-tetrahydroquinazoline-2(1H)-thione (Compound 4a, )
  • Structure : Lacks the second phenyl group (position 1) but retains the thione at position 2.
  • Physical Properties : Melting point (mp) = 242°C; IR ν(C=S) = 1614 cm⁻¹.
4-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (Compound 3a, )
  • Structure : Chlorophenyl substituent at position 4; thione at position 2.
  • Physical Properties : mp = 276°C; IR ν(C=S) = 3077 cm⁻¹.
  • Comparison : The electron-withdrawing chlorine atom in 3a enhances electrophilicity at the thione group, contrasting with the electron-donating diphenyl groups in the target compound. This difference may influence reactivity in nucleophilic substitution or metal coordination .
4-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-thione (Compound 4b, )
  • Structure : Methoxy group at the para position of the phenyl ring.
  • Physical Properties : mp = 272°C; IR ν(C=S) = 1407 cm⁻¹.
  • The target compound’s diphenyl groups may instead promote π-π stacking in biological systems .

Comparison with Non-Quinazoline Heterocycles

Tetrahydrobenzothiazole Derivatives ()
  • Structure : Benzothiazole core with a thione or thiazole substituent.
  • Biological Activity: Exhibits nanomolar inhibition of E. coli DNA gyrase, outperforming tetrahydroquinazoline derivatives. For example, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles show IC₅₀ values < 1 µM, while tetrahydroquinazolines are less potent .
  • Key Difference : The benzothiazole scaffold’s planar structure and optimized hydrogen bonding (e.g., with Asp73 and Arg136 in DNA gyrase) contribute to higher affinity compared to the less rigid tetrahydroquinazoline framework .
Pyrrolo[1,2-c][1,2,4]triazine-4(1H)-thione (Compound 157, )
  • Structure : Fused pyrrolo-triazine system with a thione group.
  • Synthesis : Derived from pyrrolidinium salts via intramolecular cyclization.
  • This contrasts with the tetrahydroquinazoline’s partially saturated structure, which may reduce metabolic instability .

Functional and Application-Based Comparisons

Inhibitor Efficiency in Corrosive Environments ()
  • Pyrimidine-2(1H)-thione Derivatives : Demonstrated 85–93% inhibitor efficiency in 0.5 M NaCl under turbulent flow, outperforming triazole-thiones.
  • Relevance to Target Compound : The thione group’s ability to form protective metal-thiolate layers is critical. However, substituent effects (e.g., diphenyl vs. chlorophenyl) influence adhesion under turbulent conditions .
Antimicrobial Activity ()
  • Tetrahydroquinazolines : Moderate activity against Mycobacterium tuberculosis (MIC ~10–50 µM).
  • Tetrahydrobenzothiazoles : Superior Gram-negative bacterial inhibition (IC₅₀ = 15.9–169 µM) due to optimized ATP-binding site interactions .

Tabulated Comparison of Key Compounds

Compound Core Structure Substituents mp (°C) Key Activity/Property Reference
Target Compound Tetrahydroquinazoline 1,2-Diphenyl, 4-thione N/A Theoretical antitubercular
4a () Tetrahydroquinazoline 4-Phenyl, 2-thione 242 Moderate bioactivity
3a () Tetrahydroquinazoline 4-Chlorophenyl, 2-thione 276 Enhanced electrophilicity
Tetrahydrobenzothiazole Benzothiazole Varied N/A DNA gyrase inhibition (IC₅₀ <1 µM)
Compound 157 () Pyrrolo-triazine Thione N/A High polarity, metabolic stability

Preparation Methods

Cyclocondensation of 1,2-Diamines with Carbonyl Derivatives

The most direct route to 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves cyclocondensation of 1,2-diamines with cyclic ketones and thiourea. For example, 3 (2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) was synthesized via the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . Adapting this method, 1,2-diphenyl substitution can be achieved by replacing benzylidenemalononitrile with a diphenyl-substituted analog.

Reaction Conditions :

  • Starting Materials : 1,2-Diphenylethane-1,2-dione, thiourea, and ammonium acetate.

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–110°C) for 6–12 hours.

  • Workup : Neutralization with dilute HCl, followed by recrystallization from ethanol .

Mechanistic Pathway :

  • Knoevenagel Condensation : The diketone reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : Ammonium acetate facilitates the addition of the amine group to the nitrile.

  • Cyclization : Intramolecular nucleophilic attack forms the tetrahydroquinazoline core.

  • Thione Incorporation : Thiourea introduces the thione group at position 4 .

Characterization Data :

ParameterValue (Hypothesized)
IR (cm⁻¹) 2210 (CN), 1650 (C=N), 1250 (C=S)
¹H NMR (δ ppm) 1.6–2.8 (m, 8H, CH₂), 7.2–7.5 (m, 10H, Ar-H)
MS (m/z) 373 (M⁺)

Thiourea-Mediated Cyclization of Cyanamide Intermediates

Thiourea serves as a sulfur source in one-pot syntheses of tetrahydroquinazoline thiones. For instance, compound 9a (4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione) was synthesized by refluxing 3 with thiourea in ethanol/sodium ethoxide . This method can be modified to introduce diphenyl groups by using 1,2-diphenyl-1,2-diaminoethane as the diamine component.

Optimization Insights :

  • Base : Sodium ethoxide enhances nucleophilicity, accelerating cyclization.

  • Reaction Time : 6 hours under reflux yields >70% product .

  • Byproduct Management : Excess thiourea ensures complete conversion, with ammonia released as a gas .

Spectral Validation :

  • ¹³C NMR : Peaks at δ 120–130 ppm confirm aromatic carbons, while δ 180 ppm corresponds to C=S .

  • X-ray Crystallography : Analogous structures (e.g., 3 ) show planar quinazoline cores with intramolecular hydrogen bonding .

Carbon Disulfide-Mediated Cyclization

Carbon disulfide (CS₂) is instrumental in forming dithione derivatives. Compound 12 (5-phenyl-1,3,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2,4-dithione) was synthesized by reacting 3 with CS₂ in dry pyridine . For the target compound, CS₂ can facilitate thione formation at position 4 while retaining phenyl substituents.

Procedure :

  • Reaction Setup : 1,2-Diphenyl-5,6,7,8-tetrahydroquinazoline-4-amine (0.005 mol) and CS₂ (0.005 mol) in pyridine.

  • Conditions : Reflux at 110°C for 6 hours.

  • Isolation : Precipitation via neutralization with HCl, followed by methanol recrystallization .

Key Challenges :

  • Solvent Selection : Pyridine acts as both solvent and base, but its toxicity necessitates careful handling.

  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) may be required to remove unreacted CS₂ .

Acylation and Subsequent Cyclization

Acylation of intermediates with acid chlorides or formic acid offers a route to functionalized derivatives. For example, 18 (2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-(3H)-one) was synthesized by treating 3 with acetyl chloride in pyridine . Adapting this method, benzoyl chloride could introduce phenyl groups at positions 1 and 2.

Stepwise Synthesis :

  • Acylation : React 5,6,7,8-tetrahydroquinazoline-4-amine with benzoyl chloride.

  • Cyclization : Heat in DMF with triethylamine to form the thione .

Yield Optimization :

  • Catalyst : Triethylamine (4 drops) improves reaction efficiency by scavenging HCl .

  • Temperature : Reflux at 120°C for 10 hours ensures complete cyclization .

Formamide-Assisted Cyclization

Formamide acts as both solvent and ammonia source in cyclization reactions. Compound 19 (4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline) was synthesized by refluxing 3 with excess formamide . For the target compound, substituting formamide with thioformamide could yield the thione derivative.

Critical Parameters :

  • Reaction Duration : 4–6 hours to prevent over-cyclization.

  • Stoichiometry : Excess formamide ensures complete conversion of nitrile to amine .

Q & A

Q. What are the established synthetic methodologies for 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation of tetralone, thiourea, and benzaldehyde. Traditional thermal methods involve prolonged heating under reflux, but microwave-assisted synthesis has been optimized to enhance reaction efficiency. For example, microwave irradiation at 30% power in acetonitrile reduces reaction time and improves yields (Table 1) .

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)Time
Thermal (reflux)Acetonitrile, 80°C65–708–10h
Microwave-assistedAcetonitrile, 30% power, 80°C85–901–2h

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Post-synthesis characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography for absolute stereochemical determination, as demonstrated in studies of analogous triazole-thiones .
  • Mass spectrometry (ESI-TOF) to verify molecular weight and purity.
    Cross-validation using multiple techniques mitigates structural ambiguity .

Q. What biological or pharmacological activities are associated with this scaffold?

Methodological Answer: Tetrahydroquinazoline-thiones exhibit antifolate activity by inhibiting dihydrofolate reductase (DHFR), as shown in structural studies of complexes with human and Pneumocystis carinii DHFR . Activity varies with substituents; for instance, methoxy or halogen groups enhance binding affinity. Biological assays (e.g., MIC tests) should be paired with computational docking to rationalize structure-activity relationships .

Advanced Research Questions

Q. How can computational chemistry resolve electronic and steric effects in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, charge distribution) and correlate with X-ray crystallographic data. For example, DFT studies on triazole-thiones revealed sulfur’s role in stabilizing thione tautomers, guiding synthetic modifications . Pairing experimental and computational data improves predictive accuracy in drug design .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, DHFR isoforms). Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (pH, temperature).
  • Statistical rigor : Use tools like ANOVA or Bayesian analysis to assess significance (refer to Data Reduction and Error Analysis for the Physical Sciences ).
  • Structural analogs : Compare activity trends with derivatives to isolate substituent effects .

Q. What strategies optimize reaction conditions for scalability and sustainability?

Methodological Answer:

  • Solvent selection : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity.
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) versus Lewis acids (e.g., ZnCl₂) for efficiency.
  • Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce waste .

Q. How do steric and electronic factors influence regioselectivity in derivatization?

Methodological Answer: Steric hindrance from 1,2-diphenyl groups directs electrophilic attacks to the C3 position. Electronic effects (e.g., electron-withdrawing substituents) modulate reactivity:

  • Thione sulfur : Participates in hydrogen bonding, stabilizing intermediates.
  • Aromatic rings : π-Stacking interactions influence crystal packing and solubility .
    Systematic substitution studies (e.g., introducing nitro or amino groups) can map regioselectivity trends .

Q. What advanced spectroscopic methods validate tautomeric forms in solution vs. solid state?

Methodological Answer:

  • Solid-state : X-ray crystallography confirms the thione tautomer dominance due to hydrogen-bonded networks.
  • Solution-state : Variable-temperature ¹H NMR and IR spectroscopy detect tautomeric equilibria. For example, thiol-thione equilibria shift with solvent polarity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported DHFR inhibition IC₅₀ values?

Methodological Answer: Discrepancies may stem from:

  • Enzyme source : Human vs. microbial DHFR isoforms have divergent binding pockets .
  • Assay conditions : Pre-incubation time and cofactor (NADPH) concentration affect kinetics.
    Recommendations:
  • Report detailed assay parameters (e.g., Numerical Recipes in C for error analysis).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What mechanistic insights explain variability in cyclocondensation yields?

Methodological Answer: Yield variability arises from:

  • Intermediate stability : Thiourea derivatives may decompose under prolonged heating.
  • Microwave vs. thermal : Microwave irradiation accelerates kinetics, reducing side reactions (Table 1) .
    Mechanistic probes:
  • Monitor reaction progress via in-situ FTIR or HPLC.
  • Computational modeling (e.g., transition state analysis) identifies rate-limiting steps .

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